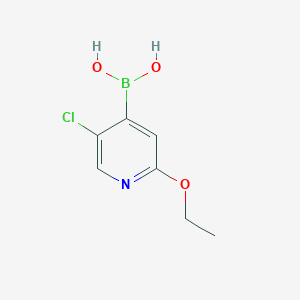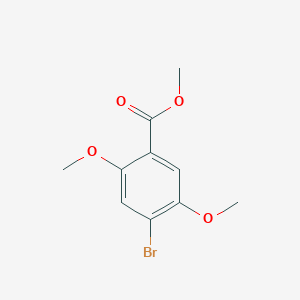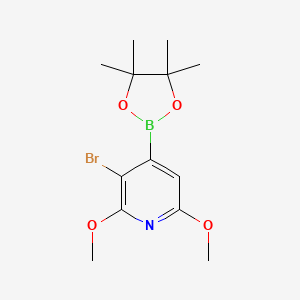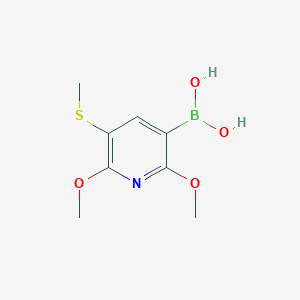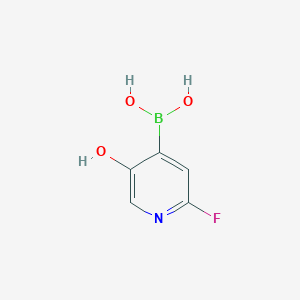
4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki coupling reaction, to connect organic building blocks for the total synthesis of complex molecules .
Chemical Reactions Analysis
Pinacol boronic esters, including “this compound”, are used in various chemical reactions. For instance, they are used in the Suzuki coupling reaction to connect organic building blocks for the total synthesis of complex molecules . They are also used in the catalytic protodeboronation of alkyl boronic esters .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Drug Delivery Systems
One innovative application of boronic acid esters is in the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s, utilizing a variant of the boronic acid ester in the polymer backbone for controlled degradation in response to hydrogen peroxide. This attribute makes these polymers potential candidates for drug delivery systems, allowing for the controlled release of drugs in the presence of specific stimuli like hydrogen peroxide (Cui et al., 2017).
Material Science and Phosphorescence
In material science, simple arylboronic esters, closely related to 4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester, have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the prevailing notion that phosphorescent materials require heavy atoms for triplet state formation, suggesting new avenues for developing organic phosphorescent materials without heavy metals (Shoji et al., 2017).
Organic Synthesis and Cross-Coupling Reactions
In organic synthesis, boronic acid esters are pivotal in cross-coupling reactions, such as the Suzuki-Miyaura coupling, facilitating the formation of complex organic structures. They serve as versatile intermediates, enabling the synthesis of diverse organic compounds, including π-conjugated polymers and aromatic compounds, which are essential in pharmaceuticals, agrochemicals, and organic electronics (Neilson et al., 2007).
Catalysis and Bond Formation
Boronic acid esters, such as the pinacol ester variant, are utilized in catalytic reactions to achieve specific bond formations. For instance, they are instrumental in catalyst-transfer Suzuki-Miyaura condensation polymerization, leading to high-molecular-weight π-conjugated polymers. This method exemplifies the role of boronic acid esters in creating novel polymeric materials with end-functionalized boronic ester moieties, offering new possibilities in material chemistry and catalysis (Nojima et al., 2016).
Wirkmechanismus
Its potential therapeutic applications, especially in treating periodontitis, are promising . Keep in mind that this information is based on available data up to now, and ongoing research may reveal additional details. If you have any specific questions or need further clarification, feel free to ask! 😊
Safety and Hazards
While specific safety and hazard information for “4-(Benzyloxycarbonyl)-3-methylphenylboronic acid pinacol ester” is not available, it’s important to handle all chemicals with care and use appropriate personal protective equipment. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .
Eigenschaften
IUPAC Name |
benzyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BO4/c1-15-13-17(22-25-20(2,3)21(4,5)26-22)11-12-18(15)19(23)24-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOHOIYXZRPCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine](/img/structure/B6304237.png)

